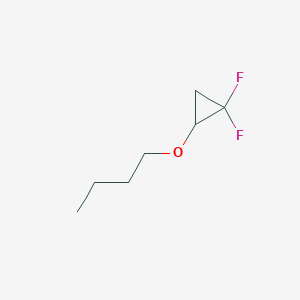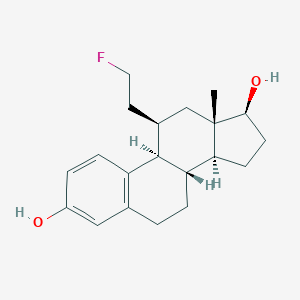
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol, also known as 2-Fluoroestradiol (2-FE), is a synthetic estrogen compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential use in treating various diseases.
作用機序
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol binds to estrogen receptors in a similar manner to natural estradiol, leading to the activation of various signaling pathways. However, due to its structural modifications, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has a higher binding affinity for estrogen receptors, leading to a more potent effect.
Biochemical and Physiological Effects:
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been shown to have similar effects to natural estradiol, including the stimulation of cell growth and proliferation in estrogen receptor-positive breast cancer cells. However, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has also been shown to have bone-building effects, making it a potential treatment for osteoporosis.
実験室実験の利点と制限
The advantages of using 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol in lab experiments include its high binding affinity for estrogen receptors, making it a potent tool for studying estrogen-related diseases. Additionally, its bone-building effects make it a useful tool for studying osteoporosis. However, the limitations include its synthetic nature, which may limit its use in certain experiments.
将来の方向性
For the study of 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol include its potential use in the treatment of breast cancer and osteoporosis. Additionally, further studies are needed to determine its safety and efficacy in humans. Furthermore, its potential use in other estrogen-related disorders, such as endometriosis and uterine fibroids, should also be explored.
Conclusion:
In conclusion, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol is a synthetic estrogen compound that has gained significant attention in recent years due to its potential applications in scientific research. Its high binding affinity for estrogen receptors and bone-building effects make it a useful tool for studying estrogen-related diseases. Further studies are needed to determine its safety and efficacy in humans and its potential use in the treatment of other estrogen-related disorders.
合成法
The synthesis of 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been achieved using various methods, including the reaction of 2-fluoroethanol with estrone in the presence of a Lewis acid catalyst, and the reduction of 2-fluoro-17β-estradiol using sodium borohydride. The latter method is preferred due to its higher yield and purity.
科学的研究の応用
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been studied for its potential use in treating breast cancer, osteoporosis, and other estrogen-related disorders. It has been shown to have a higher binding affinity for estrogen receptors than natural estradiol, making it a potential candidate for the treatment of estrogen receptor-positive breast cancer. Additionally, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been shown to have bone-building effects, making it a potential treatment for osteoporosis.
特性
CAS番号 |
129000-35-7 |
|---|---|
製品名 |
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol |
分子式 |
C20H27FO2 |
分子量 |
318.4 g/mol |
IUPAC名 |
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H27FO2/c1-20-11-13(8-9-21)19-15-5-3-14(22)10-12(15)2-4-16(19)17(20)6-7-18(20)23/h3,5,10,13,16-19,22-23H,2,4,6-9,11H2,1H3/t13-,16-,17-,18-,19+,20-/m0/s1 |
InChIキー |
MNDCNBSELADRIV-ZFRJDGDFSA-N |
異性体SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)CCF |
SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF |
正規SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF |
同義語 |
11-(2-fluoroethyl)estra-1,3,5(10)-triene-3,17-diol 11-(2-fluoroethyl)estradiol FETS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)

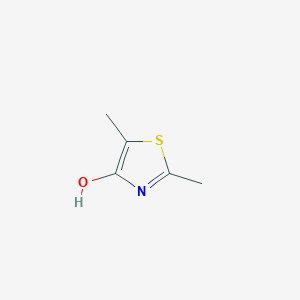
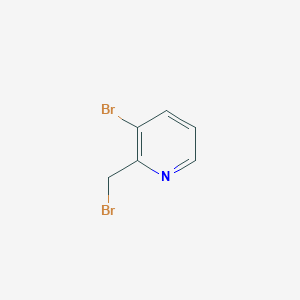

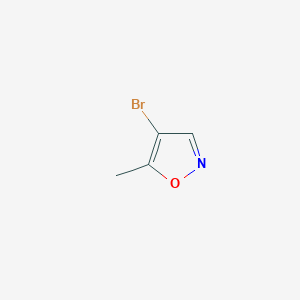

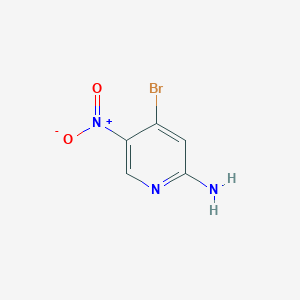
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)
